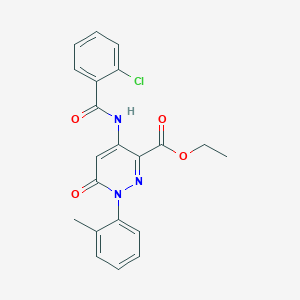![molecular formula C14H21N5O2 B2401814 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 797028-21-8](/img/structure/B2401814.png)
1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione, also known as theophylline, is a methylxanthine compound that is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is also used as a diuretic and as a treatment for apnea of prematurity in neonates.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione involves the condensation of 4-methylpiperidine-4-carboxaldehyde with 1,3-dimethyluric acid followed by reduction and cyclization to form the final product.
Starting Materials
4-methylpiperidine-4-carboxaldehyde, 1,3-dimethyluric acid, Sodium borohydride, Acetic acid, Sodium hydroxide, Methanol, Wate
Reaction
Step 1: Condensation of 4-methylpiperidine-4-carboxaldehyde with 1,3-dimethyluric acid in the presence of acetic acid and sodium hydroxide to form the intermediate 1,3-dimethyl-8-[(4-methylpiperidyl)methyl]xanthine., Step 2: Reduction of the intermediate with sodium borohydride in methanol to form the corresponding diol., Step 3: Cyclization of the diol in the presence of acetic acid and water to form the final product, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione.
作用机制
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the body. These molecules are important second messengers that play a role in many physiological processes, including smooth muscle relaxation, bronchodilation, and vasodilation. Theophylline also has adenosine receptor antagonistic properties, which may contribute to its effects on the central nervous system.
生化和生理效应
Theophylline has a number of biochemical and physiological effects on the body. It is known to relax the smooth muscles in the airways, which allows for increased airflow and improved breathing. Theophylline also has diuretic properties, which can help to reduce fluid buildup in the body. In addition, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione has been shown to increase heart rate and improve blood flow, which can be beneficial in certain cardiovascular conditions.
实验室实验的优点和局限性
Theophylline has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying physiological processes such as smooth muscle relaxation and vasodilation. However, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione can be difficult to work with in lab experiments due to its low solubility in water and its tendency to degrade over time.
未来方向
There are a number of future directions for research on 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione. One area of interest is the development of new formulations of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione that are more effective and have fewer side effects than current formulations. Another area of interest is the use of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione in combination with other drugs to treat respiratory diseases and other conditions. Finally, there is ongoing research on the molecular mechanisms underlying the effects of 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione, which may lead to the development of new drugs with similar or improved effects.
科学研究应用
Theophylline has been extensively studied for its effects on the respiratory system. It is known to relax the smooth muscles in the airways, which allows for increased airflow and improved breathing. Theophylline has also been studied for its effects on the cardiovascular system, including its ability to increase heart rate and improve blood flow. In addition, 1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione has been studied for its effects on the central nervous system, including its ability to improve alertness and cognitive function.
属性
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-9-4-6-19(7-5-9)8-10-15-11-12(16-10)17(2)14(21)18(3)13(11)20/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKOXLOMOVGGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

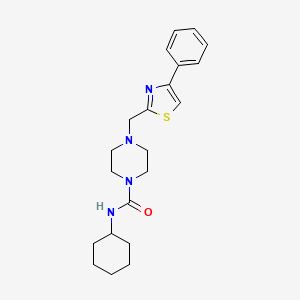
![5-(4-Fluorophenyl)-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-3-carboxamide](/img/structure/B2401733.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)
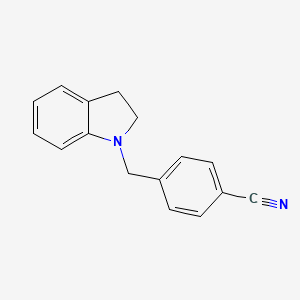
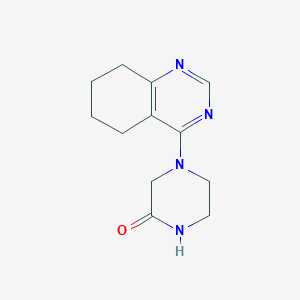
![3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2401740.png)
![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
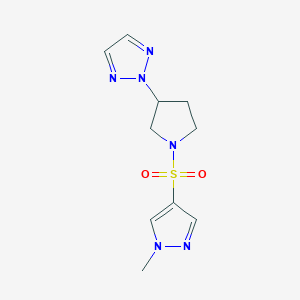
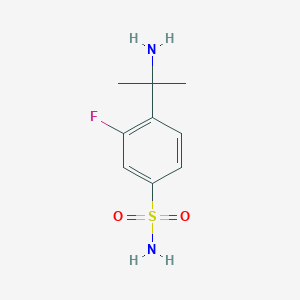
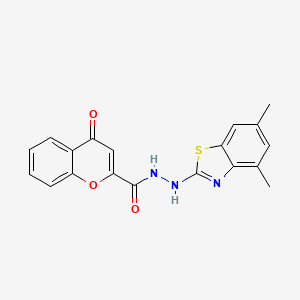
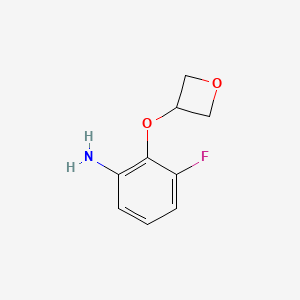
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)
